Tr-PEG7
Overview
Description
Tr-PEG7 is a PEG linker containing a trityl alcohol protecting group . The trityl group can be removed under acidic conditions or through hydrogenolysis . The hydrophilic PEG linker increases the water solubility properties of compounds . Increasing the number of ethylene glycol units within a PEG chain improves their water solubility properties .
Molecular Structure Analysis
Tr-PEG7 has a molecular formula of C31H40O7 . It contains a TBDMS alcohol protecting group and a terminal hydroxyl group . The TBDMS can be removed in the presence of acetyl chloride .Chemical Reactions Analysis
The trityl group in Tr-PEG7 can be removed under acidic conditions or through hydrogenolysis . The hydroxyl group can be derivatized to other reactive functional groups for conjugation .Physical And Chemical Properties Analysis
Tr-PEG7 has a molecular weight of 524.7 g/mol . The hydrophilic PEG linker increases the water solubility properties of compounds .Scientific Research Applications
Gene and Drug Delivery Systems
PEG and its derivatives, such as mPEG-anthracene, are crucial in gene and drug delivery systems due to their ability to transport miRNA and siRNA in vitro. These polymers interact with tRNA, affecting its stability, aggregation, and particle formation, which is fundamental for the successful delivery of genetic material or drugs to target cells or tissues (Froehlich et al., 2012). Additionally, PEGylation is a strategy that improves the efficiency of nanoparticle-based drug and gene delivery by shielding the surface from aggregation and enhancing systemic circulation time (Suk et al., 2016).
Detection of Genetic Markers
PEGylated alkanethiol has been used to enhance the electrochemical detection of genetic markers, such as those involved in breast cancer. This advancement in biosensor technology allows for high sensitivity and specificity in detecting target DNA sequences, contributing significantly to the fields of theranostics and pharmacogenomics (Henry et al., 2010).
Protein PEGylation
The covalent attachment of PEG to peptides and proteins, known as PEGylation, is employed to enhance the therapeutic potential of these biomolecules. This modification leads to increased solubility, reduced immunogenicity, and prolonged systemic circulation, which are critical for improving the efficacy of protein-based drugs (Roberts et al., 2002).
Nanoparticle-Based Therapy
PEG-coated silica nanoparticles have emerged as promising carriers for drugs, such as curcumin, offering enhanced bioavailability and therapeutic efficacy in cancer treatment. These nanoparticles facilitate controlled drug release and imaging, highlighting the multifunctional capabilities of PEG derivatives in nanomedicine (Elbialy et al., 2020).
Tumor-Specific Imaging
The use of PEG derivatives in tumor-specific imaging has been explored, with studies showing the potential of PEG-promoter-driven gene expression for detecting micrometastatic disease in various cancer models. This approach leverages the unique properties of PEG to enhance the specificity and efficacy of molecular-genetic imaging techniques (Bhang et al., 2010).
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVXYMFPGMBKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tr-PEG7 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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